N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide
Description
N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide (CAS: 1251672-00-0) is a synthetic acetamide derivative with a molecular formula of C23H19NO5 and a molecular weight of 365.4 g/mol . Its structure comprises:
- A xanthenone core (9H-xanthen-9-one) substituted with a hydroxyl group at position 1 and a ketone at position 7.
- An acetamide linkage connecting the xanthenone moiety to a 2,3-dimethylphenyl group (Figure 1).
Properties
Molecular Formula |
C23H19NO5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetamide |
InChI |
InChI=1S/C23H19NO5/c1-13-6-5-8-17(14(13)2)24-21(26)12-28-15-10-18(25)22-20(11-15)29-19-9-4-3-7-16(19)23(22)27/h3-11,25H,12H2,1-2H3,(H,24,26) |
InChI Key |
CYTYEDHSJYYZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O)C |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling and Cyclization
A modified Ullmann diaryl ether synthesis is employed to construct the xanthene ring. Dimethyl 4-(substituted phenoxy)isophthalate undergoes intramolecular Friedel-Crafts acylation under acidic conditions (H₂SO₄ or polyphosphoric acid) at 80–120°C for 6–12 hours. For example:
-
Reaction Conditions :
Substrate Catalyst Temperature Time Yield Dimethyl 4-(3-methoxyphenoxy)isophthalate H₂SO₄ 110°C 8 h 72%
Hydrolysis of the methyl ester using NaOH/EtOH yields 6-methoxy-9-oxo-9H-xanthene-2-carboxylic acid, which is reduced to the corresponding alcohol (1-hydroxy-9-oxo-9H-xanthen-3-ol) via LiAlH₄.
Direct Oxidation of Xanthene Derivatives
Alternative methods utilize Zn/MCM-41 catalysts under solvent-free conditions to oxidize 9H-xanthen-9-ol derivatives. For instance, 1-hydroxy-9H-xanthen-9-one is synthesized in 85% yield at 80°C over 4 hours.
Functionalization of the Xanthene Intermediate
Etherification at the 3-Position
The hydroxyl group at position 3 is alkylated using chloroacetamide derivatives. A nucleophilic substitution reaction is conducted in DMF with K₂CO₃ as a base:
Coupling with 2,3-Dimethylaniline
The acetamide side chain is introduced via amide bond formation. Two approaches are prevalent:
Acylation Using Activated Esters
The carboxylic acid intermediate (from hydrolysis of the methyl ester) is converted to an acid chloride (SOCl₂, 70°C, 3 h) and reacted with 2,3-dimethylaniline in THF:
Direct Coupling via TBTU
A more efficient method uses O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent:
-
Procedure :
Optimization of Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C (etherification), 25°C (TBTU coupling) | Higher temperatures accelerate etherification but risk decomposition |
| Solvent | DMF > THF > DCM | DMF enhances nucleophilicity in SN2 reactions |
Catalytic Enhancements
-
p-TSA Catalysis : Para-toluenesulfonic acid (p-TSA) improves cyclization efficiency in xanthene synthesis, reducing reaction time from 12 h to 6 h.
-
Zn/MCM-41 : Heterogeneous catalysis increases oxidation selectivity, minimizing byproducts.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for TBTU-coupled products.
Challenges and Solutions
Regioselectivity in Etherification
The 3-position hydroxyl group exhibits lower reactivity compared to the 1-position. Using bulky bases (e.g., DBU) and excess alkylating agent (1.5 eq) directs substitution to the 3-position.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the xanthene moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 2,3-dimethylphenyl group is a critical structural feature. Analogs with positional isomerism or alternative substituents exhibit distinct properties:
Key Insight : The 2,3-dimethylphenyl group balances steric bulk and lipophilicity. Positional isomers (e.g., 2,5-dimethylphenyl) may alter intermolecular interactions in biological systems .
Modifications to the Xanthenone Core
The 1-hydroxy-9-oxo-xanthenone moiety is a redox-active scaffold. Derivatives with modified cores demonstrate varied applications:
Key Insight : The 1-hydroxy-9-oxo group in the main compound may confer antioxidant or chelating properties, while spiroxanthene derivatives (e.g., ) prioritize electronic delocalization for optoelectronic applications.
Functional Group Variations in the Acetamide Linker
The acetamide bridge connects aromatic systems and influences pharmacokinetics:
Key Insight: The linear acetamide chain in the main compound offers flexibility for hydrogen bonding, whereas cyclic analogs (e.g., morpholinone ) enhance rigidity and protease resistance.
Biological Activity
N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 929857-63-6
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 329.36 g/mol
Structural Formula
The structural representation of the compound highlights the presence of a dimethylphenyl group and a xanthenol moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related xanthenes demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to structural similarities.
Anticancer Potential
The anticancer properties of xanthene derivatives have been widely studied. For instance, compounds with xanthene cores have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives with hydroxyl groups enhance cytotoxicity against cancer cell lines, indicating that this compound could be evaluated for similar effects.
The proposed mechanism of action for related compounds includes:
- Inhibition of DNA Synthesis : By intercalating into DNA or inhibiting topoisomerases.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
- Modulation of Cell Signaling Pathways : Affecting pathways involved in cell survival and apoptosis.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several xanthene derivatives for their anticancer activity. The results indicated that compounds with hydroxyl substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF7), with IC50 values ranging from 5 to 15 µM for different derivatives .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5 | MCF7 |
| Compound B | 10 | MCF7 |
| This compound | TBD | TBD |
Study 2: Antimicrobial Activity
In a comparative analysis, several xanthene derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that the presence of hydroxyl groups significantly increased antibacterial potency .
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 8 | Staphylococcus aureus |
| This compound | TBD | TBD |
Q & A
Q. Q1.1 What are the common synthetic routes for preparing N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide, and what analytical methods validate its purity?
The synthesis typically involves coupling a xanthenone derivative (e.g., 1-hydroxy-9-oxo-9H-xanthen-3-ol) with an acetamide precursor via nucleophilic substitution or esterification. For example, analogous compounds are synthesized by reacting activated intermediates (e.g., acyl chlorides) with phenolic hydroxyl groups under basic conditions (Na₂CO₃ or triethylamine) in dichloromethane or DMF . Purity is validated using High Performance Liquid Chromatography (HPLC) and spectroscopic methods:
Q. Q1.2 How is the compound’s stability assessed under varying storage conditions?
Stability studies involve accelerated degradation tests under stress conditions (e.g., heat, light, humidity). HPLC and TLC monitor decomposition products, while pH-dependent stability is evaluated using buffered solutions (pH 1–13) to identify optimal storage parameters .
Advanced Synthesis Challenges
Q. Q2.1 What strategies resolve low yields in the coupling step between the xanthenone and acetamide moieties?
Low yields often stem from steric hindrance or poor solubility. Strategies include:
Q. Q2.2 How are enantiomeric impurities addressed in chiral derivatives of this compound?
Chiral resolution via preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) separates enantiomers. Absolute configuration is confirmed by X-ray crystallography or circular dichroism (CD) spectroscopy .
Structural Characterization
Q. Q3.1 What crystallographic techniques elucidate the compound’s conformational flexibility?
Single-crystal X-ray diffraction (SCXRD) reveals torsional angles and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, SHELXL refinement identifies multiple molecular conformers in asymmetric units, as seen in structurally related acetamides . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. Q3.2 How are contradictory crystallographic data (e.g., disordered regions) resolved?
Disorder is modeled using PART instructions in SHELXL, with occupancy factors refined to fit electron density. Hydrogen bonding networks and Hirshfeld surface analysis validate packing arrangements .
Biological Activity Evaluation
Q. Q4.1 What in vitro assays are used to screen this compound’s antitumor potential?
Q. Q4.2 How are conflicting bioactivity results interpreted across different cell lines?
Discrepancies may arise from differential expression of molecular targets (e.g., kinases or receptors). Transcriptomic profiling (RNA-seq) or proteomic analysis identifies candidate pathways. Orthogonal assays (e.g., kinase inhibition or Western blotting) validate target engagement .
Computational and Mechanistic Studies
Q. Q5.1 What molecular modeling approaches predict binding modes with biological targets?
- Docking simulations (AutoDock Vina, Glide) using homology-modeled protein structures.
- Molecular dynamics (MD) simulations (50–100 ns) assess binding stability and conformational changes .
- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the xanthenone ring) with activity .
Q. Q5.2 How are discrepancies between computational predictions and experimental data reconciled?
Energy minimization errors or solvent effects in silico are addressed by re-parameterizing force fields. Free-energy perturbation (FEP) or MM-PBSA calculations refine binding affinity estimates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
